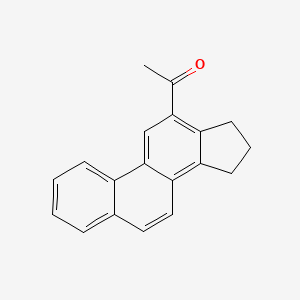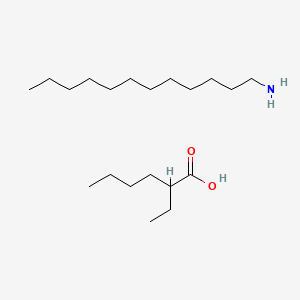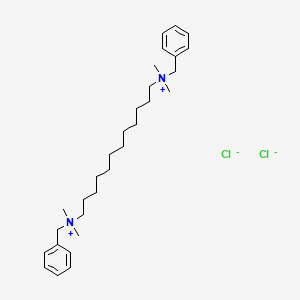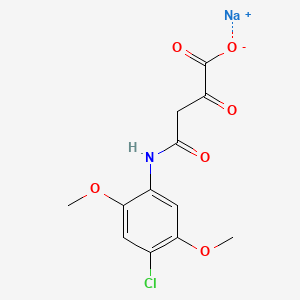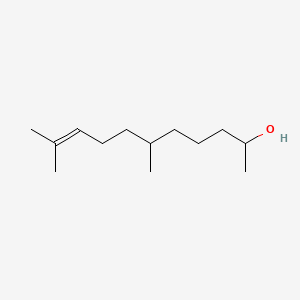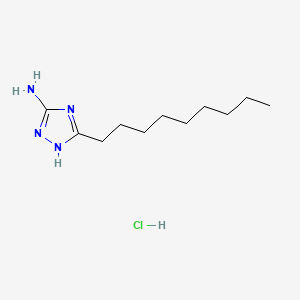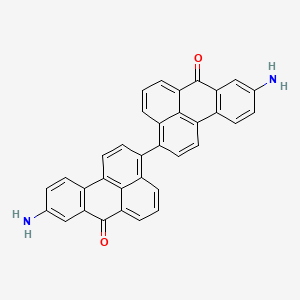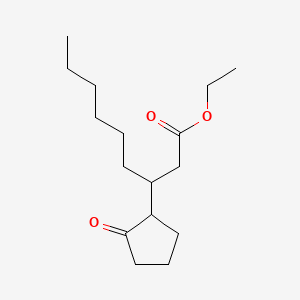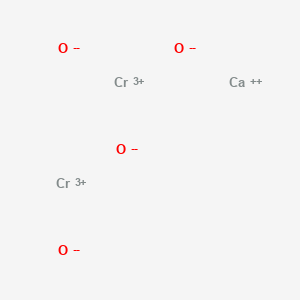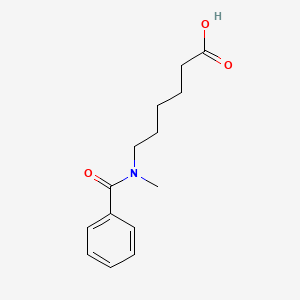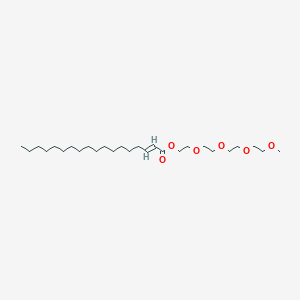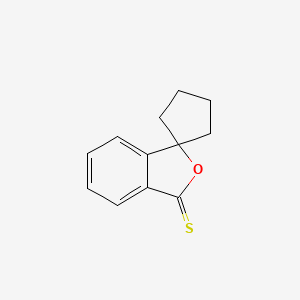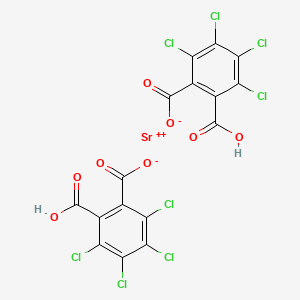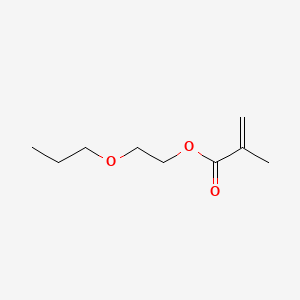
2-Propoxyethyl methacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propoxyethyl methacrylate is an organic compound with the molecular formula C9H16O3. It is a methacrylate ester that is commonly used in the production of polymers and copolymers. This compound is known for its ability to impart flexibility, adhesion, and chemical resistance to the materials it is incorporated into.
准备方法
Synthetic Routes and Reaction Conditions: 2-Propoxyethyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-propoxyethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water and drive the reaction to completion. The reaction can be represented as follows:
Methacrylic acid+2-Propoxyethanol→2-Propoxyethyl methacrylate+Water
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes with optimized reaction conditions to maximize yield and purity. The use of distillation and purification steps ensures the removal of impurities and unreacted starting materials.
化学反应分析
Types of Reactions: 2-Propoxyethyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form methacrylic acid and 2-propoxyethanol.
Addition Reactions: It can participate in addition reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Addition Reactions: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Polymerization: Polymers and copolymers with varying properties.
Hydrolysis: Methacrylic acid and 2-propoxyethanol.
Addition Reactions: Substituted methacrylate esters.
科学研究应用
2-Propoxyethyl methacrylate is widely used in scientific research and industrial applications, including:
Polymer Chemistry: As a monomer for the synthesis of polymers and copolymers with specific properties.
Biomedical Applications: In the development of biocompatible materials and drug delivery systems.
Coatings and Adhesives: For its ability to enhance adhesion and flexibility in coatings and adhesives.
Electronics: In the production of flexible electronic materials and components.
作用机制
The mechanism of action of 2-propoxyethyl methacrylate primarily involves its polymerization and copolymerization to form materials with desired properties. The methacrylate group undergoes radical polymerization, leading to the formation of long polymer chains. The presence of the 2-propoxyethyl group imparts flexibility and chemical resistance to the resulting polymers.
相似化合物的比较
2-Hydroxyethyl methacrylate: Known for its use in hydrogels and contact lenses.
Methyl methacrylate: Widely used in the production of polymethyl methacrylate (PMMA) or acrylic glass.
Butyl methacrylate: Used in coatings and adhesives for its flexibility and adhesion properties.
Uniqueness: 2-Propoxyethyl methacrylate is unique due to its combination of flexibility, adhesion, and chemical resistance. The presence of the 2-propoxyethyl group distinguishes it from other methacrylate esters, providing specific advantages in applications requiring these properties.
属性
CAS 编号 |
45023-48-1 |
|---|---|
分子式 |
C9H16O3 |
分子量 |
172.22 g/mol |
IUPAC 名称 |
2-propoxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H16O3/c1-4-5-11-6-7-12-9(10)8(2)3/h2,4-7H2,1,3H3 |
InChI 键 |
NSIWGZFZGMIPEC-UHFFFAOYSA-N |
规范 SMILES |
CCCOCCOC(=O)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



